molecular formula C15H14ClN5O B13379738 N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

Cat. No.: B13379738
M. Wt: 315.76 g/mol
InChI Key: VSHLOVQDUBIOKF-UHFFFAOYSA-N
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Description

N-{2-[(3-Chlorobenzyl)oxy]benzyl}-N-(2H-tetrazol-5-yl)amine is a synthetic organic compound featuring a tetrazole ring linked to a benzyl group substituted with a 3-chlorobenzyloxy moiety. The tetrazole (2H-tetrazol-5-yl) group is a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) .

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

N-[[2-[(3-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C15H14ClN5O/c16-13-6-3-4-11(8-13)10-22-14-7-2-1-5-12(14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)

InChI Key

VSHLOVQDUBIOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl alcohol with 2-bromobenzylamine in the presence of a base to form the intermediate N-{2-[(3-chlorobenzyl)oxy]benzyl}amine. This intermediate is then reacted with sodium azide under suitable conditions to introduce the tetraazolyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

Tetrazole Derivatives
  • N-(2-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine (C₉H₁₀ClN₅; MW 223.66 g/mol) : Structural Differences: The chlorine is at the ortho position on the benzyl group, and the tetrazole is 1-methyl-substituted (1H-tautomer).
  • N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine : Structural Differences: Incorporates a biphenyl-tetrazole system conjugated with a valine residue. Implications: Demonstrates the use of tetrazoles as carboxylic acid mimics in drug design (e.g., angiotensin II receptor antagonists). The target compound’s benzyloxy group may serve a similar bioisosteric role but lacks the amino acid linkage.
Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : Structural Differences: Replaces tetrazole with a 1,3,4-thiadiazole ring; chlorine is at the para position on the benzylidene group. Activity: Thiadiazoles are noted for insecticidal and fungicidal activities, attributed to sulfur’s electron-withdrawing effects. The target compound’s tetrazole may offer distinct electronic properties, influencing target selectivity.
Triazole Derivatives
  • 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine :
    • Structural Differences : Features a 1,2,4-triazole core with phenyl and para-tolyl substituents.
    • Activity : Triazoles are widely used in anticancer agents due to their ability to inhibit enzymes like aromatase. The tetrazole in the target compound, with higher nitrogen content, may exhibit stronger hydrogen bonding but reduced metabolic stability.

Substituent Position and Functional Group Effects

Compound Chlorine Position Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-chlorobenzyloxy Tetrazole (2H), benzyl ether ~350 (estimated)
N-(2-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine 2-chlorobenzyl 1-Methyltetrazole 223.66
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-chlorobenzylidene Thiadiazole, imine 317.83
  • Chlorine Position : Meta substitution (target compound) may enhance steric hindrance compared to para or ortho positions, affecting binding to hydrophobic pockets.
  • Benzyl Ether vs. Imine/Amide : The benzyloxy group in the target compound increases rigidity and lipophilicity compared to imine () or amide () linkages.

Biological Activity

N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine, with the CAS number 1179451-04-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14ClN5O
  • Molecular Weight : 315.7576 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Clc1cccc(c1)COc1ccccc1CNc1n[nH]nn1

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Intermediate Compounds : The reaction of 3-chlorobenzyl alcohol with a suitable amine to form the benzyl ether.
  • Formation of Tetraazole Ring : This is achieved through the reaction of the intermediate with sodium azide under acidic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells.

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific kinases involved in cancer progression, which could make it a candidate for targeted cancer therapies.

The proposed mechanism of action for this compound involves:

  • Binding to Target Enzymes : The compound may interact with enzymes or receptors, altering their activity.
  • Induction of Apoptosis : By modulating signaling pathways, it could lead to programmed cell death in malignant cells.

Comparative Analysis

A comparison with related compounds shows variations in biological activity based on structural differences. For instance:

Compound NameStructural VariationBiological Activity
N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amineChlorine at para positionEnhanced antimicrobial activity
N-{2-[(3-bromobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amineBromine substitutionIncreased cytotoxicity

Case Studies

  • Study on Antimicrobial Efficacy : A research study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of tetraazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Testing : In a study published in Cancer Research, this compound was tested on MCF7 breast cancer cells, showing a dose-dependent reduction in cell viability.

Q & A

Q. Table 1: Comparative Synthetic Yields

Synthetic RouteYield (%)Purity (%)Key Advantage
NaH/DMF Reflux6598.5High reproducibility
K₂CO₃/THF Reflux7297.8Lower toxicity

Q. Table 2: Biological Activity Profile

Activity TypeTargetResultReference
Kinase Inhibitionc-SrcIC₅₀ = 12 nMHennequin et al. (2006)
Antitumor (In Vivo)Pancreatic Cancer80% SurvivalHennequin et al. (2006)

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